

Antifungal agent 93 preparation for in vitro experiments

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Compound of Interest

Compound Name: Antifungal agent 93

Cat. No.: B12370352

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Application Notes and Protocols for Antifungal Agent 93

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vitro evaluation of **Antifungal Agent 93**, a novel thiazolotriazole derivative with demonstrated antimicrobial activity.

Introduction

Antifungal Agent 93, also identified as compound 10 in the scientific literature, is a potent thiazolotriazole derivative.^[1] It has shown significant inhibitory activity against a range of microorganisms, including the pathogenic yeast *Candida albicans*. This document outlines the necessary protocols for the synthesis, purification, and in vitro experimental use of this compound.

Physicochemical Properties and Storage

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₆ N ₆ OS ₂	[1]
Molecular Weight	478.63 g/mol	[1]
Appearance	Solid (visual inspection)	-
Solubility	Soluble in DMSO for stock solutions	General laboratory practice
Storage	Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several weeks.	General laboratory practice

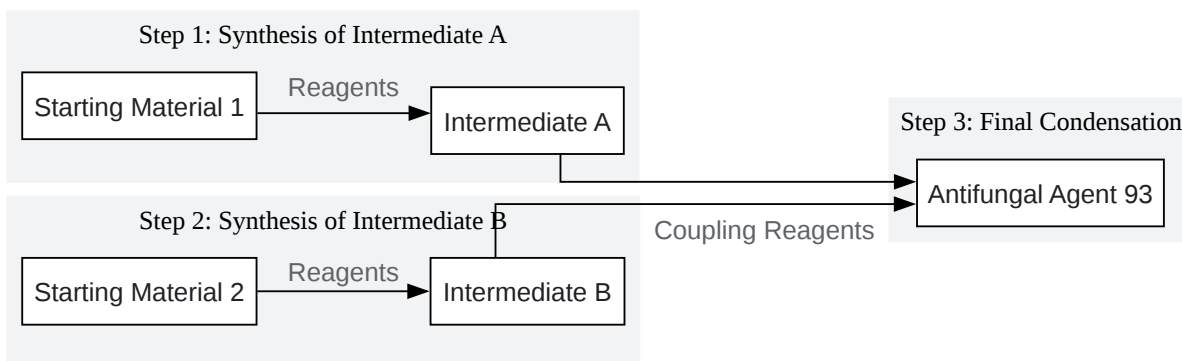
Preparation of Antifungal Agent 93

The following is a detailed protocol for the chemical synthesis of **Antifungal Agent 93**.

Synthesis Protocol

The synthesis of **Antifungal Agent 93** is a multi-step process. The general scheme is outlined below. For detailed experimental procedures, please refer to the primary literature.

Diagram of the Synthetic Pathway:



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Caption: Synthetic overview for **Antifungal Agent 93**.

Detailed Steps:

- Step 1: Synthesis of the Thiazolotriazole Core (Intermediate A): This typically involves the reaction of a substituted thiosemicarbazide with an α -haloketone to form the thiazole ring, followed by cyclization to form the fused triazole ring system.
- Step 2: Synthesis of the Phenylacetamide Side Chain (Intermediate B): This involves the synthesis of a substituted phenylacetic acid which is then activated for amide coupling.
- Step 3: Coupling and Final Product Formation: Intermediate A and Intermediate B are coupled using standard peptide coupling reagents (e.g., EDC, HOBt) to yield the final product, **Antifungal Agent 93**.

Purification and Characterization

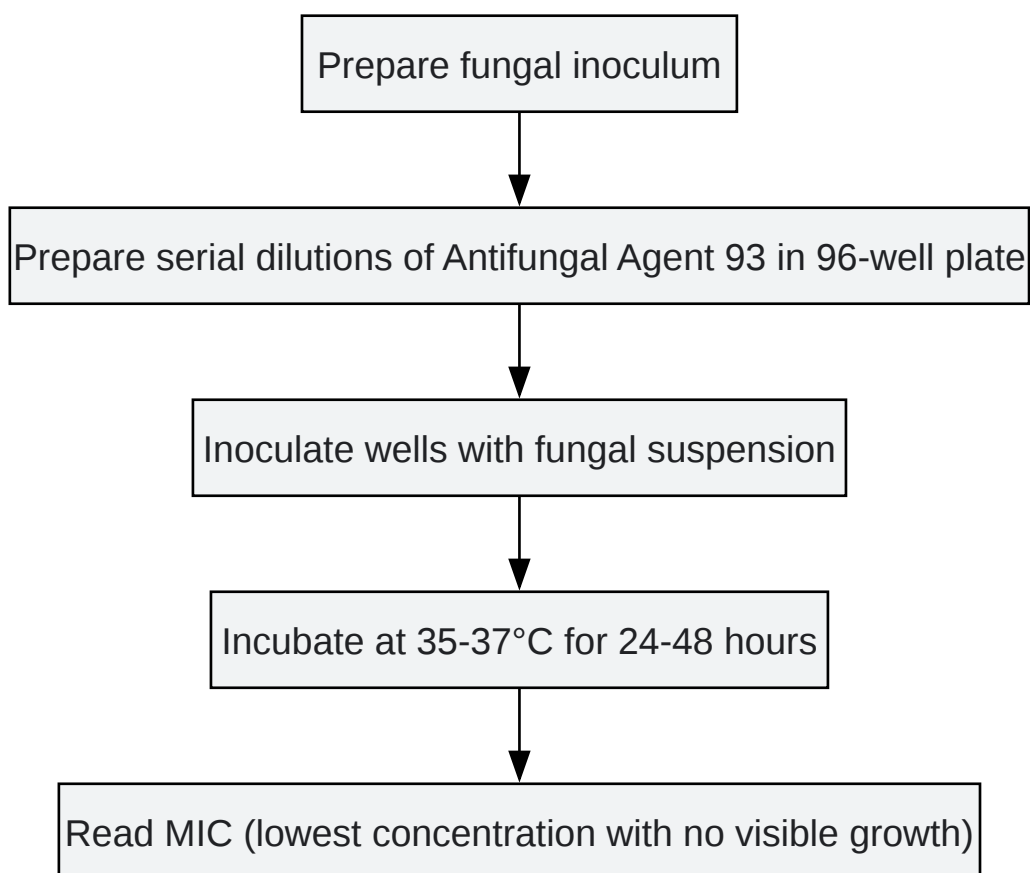
- Purification: The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain a pure compound.
- Characterization: The structure and purity of the synthesized **Antifungal Agent 93** should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Experimental Workflow for MIC Assay:



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

- **Prepare Fungal Inoculum:** Culture the desired fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline or RPMI-1640 medium and adjust the turbidity to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
- **Prepare Drug Dilutions:** Prepare a stock solution of **Antifungal Agent 93** in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
- **Inoculation:** Add the fungal inoculum to each well to achieve a final concentration of approximately $0.5-2.5 \times 10^3$ CFU/mL.
- **Incubation:** Incubate the plates at 35-37°C for 24 to 48 hours.

- **Reading Results:** The MIC is determined as the lowest concentration of the agent at which there is no visible growth.

Quantitative Data for **Antifungal Agent 93**:

Microorganism	MIC (µg/mL)	Reference
Bacillus subtilis	32	[1]
Streptococcus mutans	8	[1]
Escherichia coli	16	[1]
Salmonella typhi	16	[1]
Candida albicans	32	[1]

Cytotoxicity Assay

It is crucial to assess the toxicity of the antifungal agent against mammalian cells to determine its selectivity.

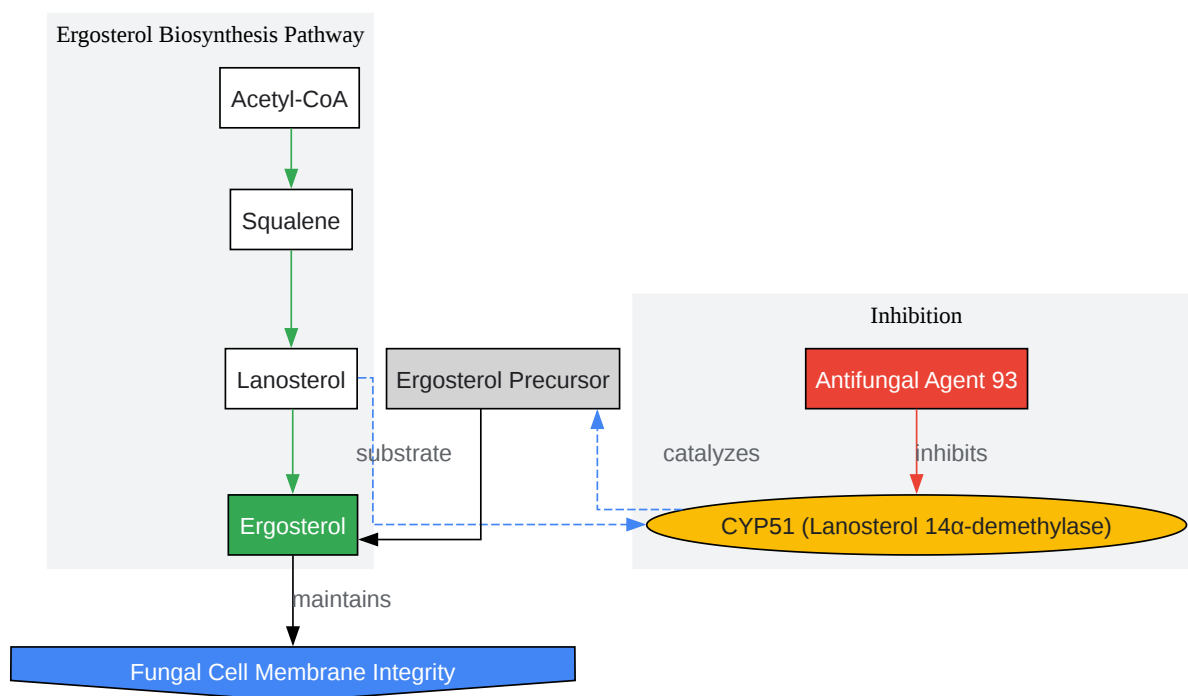
Protocol:

- **Cell Culture:** Culture a mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions.
- **Cell Seeding:** Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
- **Drug Treatment:** Add serial dilutions of **Antifungal Agent 93** to the wells and incubate for 24 to 72 hours.
- **Viability Assessment:** Assess cell viability using a standard method such as the MTT or XTT assay.
- **Data Analysis:** Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Mechanism of Action

Thiazole and triazole-containing antifungal agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).[2] This enzyme is a key component of the ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Pathway and Inhibition by Thiazolotriazoles:



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References

- 1. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
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